3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(23-16-8-10-25(13-16)21-22-9-11-28-21)15-6-7-18-17(12-15)19(27-24-18)14-4-2-1-3-5-14/h1-7,9,11-12,16H,8,10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUYUXKGJWTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring is often formed through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with a suitable aldehyde or ketone can yield the pyrrolidine ring.
Synthesis of Benzo[c]isoxazole: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with nitriles under basic conditions.
Coupling Reactions: The final step involves coupling the synthesized thiazole and pyrrolidine intermediates with the benzo[c]isoxazole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Role |
|---|---|---|
| Thiazole ring closure | Thiocarbamide, acetone (reflux) | Cyclocondensation agent |
| Amide coupling | HBTU, DMF, DIEA (room temperature) | Activate carboxylic acid |
Oxidation and Reduction Reactions
The compound undergoes selective transformations at its heterocyclic moieties:
-
Oxidation :
-
Reduction :
-
LiAlH₄ reduces the isoxazole ring to a dihydroisoxazole derivative while preserving the thiazole-pyrrolidine system (¹H-NMR: δ 4.2–4.5 ppm for new CH₂ groups).
-
Substitution and Nucleophilic Reactions
-
Electrophilic aromatic substitution :
-
Nucleophilic displacement :
Reactivity Hierarchy (DFT-calculated):
-
Thiazole C2 (highest electrophilicity: ω = 1.82 eV)
-
Isoxazole C5 (ω = 1.65 eV)
Cycloaddition and Ring-Opening Reactions
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives containing the thiazole moiety have been reported to exhibit significant cytotoxicity against pancreatic cancer cells, with IC50 values indicating potent activity ( ).
- In a study evaluating a series of related compounds, certain derivatives demonstrated superior anticancer effects compared to standard chemotherapeutics ( ).
-
Anti-inflammatory Effects :
- The thiazole ring in the compound has been associated with anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response ( ).
- The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases ( ).
- Neuroprotective Effects :
Case Studies
Several studies have documented the effectiveness of this compound and its derivatives:
-
Cancer Cell Line Studies :
- A series of experiments demonstrated that compounds similar to 3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide showed significant inhibition of proliferation in A549 (lung), MCF-7 (breast), and HCT116 (colon) cancer cell lines, with IC50 values ranging from 1.962 to 4.496 µM ( ).
- Anti-inflammatory Testing :
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The compound’s anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis through the activation of caspases and the inhibition of survival pathways like PI3K/Akt.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparison with analogs sharing key motifs, such as thiazole-containing carboxamides or benzoisoxazole derivatives. Below is a detailed analysis of its distinctions and similarities to related compounds:
Key Structural Analog: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Reported in Acta Crystallographica Section E , this compound shares the thiazole-carboxamide motif but differs in core structure and substitution patterns:
Core Heterocycle : The analog features an isoxazole ring (positions 4 and 5) instead of a benzo[c]isoxazole system.
Substituents : A methyl group occupies position 5 of the isoxazole, contrasting with the phenyl and pyrrolidine-thiazole substituents in the target compound.
Crystallographic Data: The analog crystallizes in the monoclinic space group P2₁/c, with bond lengths (e.g., C=O: 1.221 Å, C-N: 1.357 Å) and angles consistent with planar carboxamide geometry . Such data could guide computational modeling of the target compound’s conformation.
Functional Group Comparison
Thiazole vs. This may influence solubility and target binding.
Pyrrolidine vs. Piperidine or Azetidine :
- The pyrrolidine ring in the target compound introduces a 5-membered saturated system, balancing rigidity and flexibility. Piperidine (6-membered) analogs might exhibit altered pharmacokinetics due to increased lipophilicity.
Hypothetical Electronic Properties
For example:
- The benzo[c]isoxazole core may exhibit localized electron density at the oxygen and nitrogen atoms, influencing reactivity.
- The thiazole ring’s electron-deficient nature could enhance interactions with biological targets (e.g., kinases or receptors).
Data Table: Structural and Functional Comparison
Biological Activity
3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates multiple pharmacophores, including a phenyl ring, thiazole, pyrrolidine, and isoxazole, which may contribute to its therapeutic potential.
Chemical Structure and Synthesis
The structure of 3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide can be represented as follows:
Synthesis Overview:
The synthesis typically involves several key steps:
- Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis.
- Pyrrolidine Ring Formation: Synthesized via cyclization of amino acids or reduction of pyrrole derivatives.
- Isoxazole Ring Formation: Often synthesized through 1,3-dipolar cycloaddition reactions.
- Final Coupling: The final compound is obtained by amide bond formation using coupling agents like EDCI and HOBt.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Studies have demonstrated that derivatives of similar structures possess significant anti-inflammatory effects. For instance, compounds with thiazole and isoxazole moieties showed inhibition of COX enzymes, which are critical in inflammatory pathways. The IC50 values for these compounds ranged from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been reported that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, analogs with similar structures demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
Antimicrobial Properties
In vitro studies have shown that compounds with thiazole and isoxazole groups possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting a promising role in treating bacterial infections .
Case Studies
-
Anti-inflammatory Study:
A recent study evaluated the anti-inflammatory effects of a series of compounds derived from thiazole and isoxazole frameworks in a carrageenan-induced rat paw edema model. The most potent compound exhibited an edema inhibition percentage significantly higher than the control group . -
Cytotoxicity Assessment:
In another study focusing on anticancer activity, researchers assessed the cytotoxicity of the compound against various cancer cell lines using MTT assays. The results indicated that certain derivatives had IC50 values below 10 μM, highlighting their potential as effective anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the preparation of the benzo[c]isoxazole core via cyclization of o-nitrobenzaldehyde derivatives under reductive conditions. The thiazole-pyrrolidine moiety can be introduced via nucleophilic substitution or coupling reactions. For example, refluxing intermediates in anhydrous DMF with arylisothiocyanates (4–6 hours, monitored by TLC) yields thiourea precursors, which are cyclized to form the final structure . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control to enhance yields (reported up to 79% in analogous syntheses) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying regiochemistry, particularly distinguishing isoxazole (δ 6.5–7.5 ppm) and thiazole (δ 7.0–8.5 ppm) proton environments .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, Acta Crystallographica studies confirm bond angles and dihedral angles in similar isoxazole-thiazole hybrids .
- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity, with C18 columns and acetonitrile/water gradients as mobile phases .
Q. What in vitro biological screening models are appropriate for preliminary evaluation of pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution (e.g., against Staphylococcus aureus ATCC 25923). Derivatives with p-chlorophenyl groups showed MIC values of 8 µg/mL, comparable to tetracycline .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Thiazole-pyrrolidine analogs demonstrated IC values of 12–25 µM in analogous studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the role of the thiazole-pyrrolidine moiety in bioactivity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents on the thiazole (e.g., halogenation at position 5) or pyrrolidine (e.g., N-alkylation). For example, replacing the thiazole’s methyl group with fluorine improved logP by 0.5 units, enhancing membrane permeability .
- Bioactivity Correlation : Use multivariate regression analysis to link electronic (Hammett σ) and steric (Taft ES) parameters with IC values. Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the pyrrolidine nitrogen and ATP-binding pockets in kinase targets .
Q. What strategies are effective in resolving contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Solvent Effects : Re-evaluate docking simulations with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions missed in vacuum calculations .
- Dynamic Simulations : Perform molecular dynamics (MD) over 100 ns to assess binding stability. For instance, a 2.5 Å RMSD shift in one study explained discrepancies between predicted and observed IC values .
- Experimental Validation : Use site-directed mutagenesis on target proteins (e.g., EGFR kinase) to confirm critical residues identified computationally .
Q. How can regioselectivity challenges in the cyclization steps of the synthesis be addressed to improve reproducibility?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) ortho to the reaction site to guide cyclization, as demonstrated in benzothiazole syntheses .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >70%, minimizing side products .
- Catalytic Systems : Employ Pd(OAc)/Xantphos for Suzuki-Miyaura couplings to ensure regioselective aryl-aryl bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
